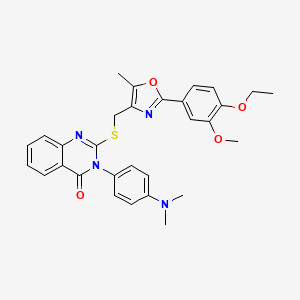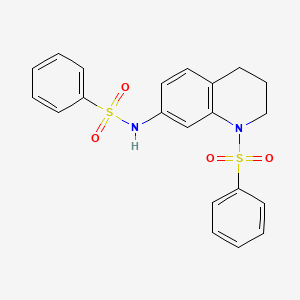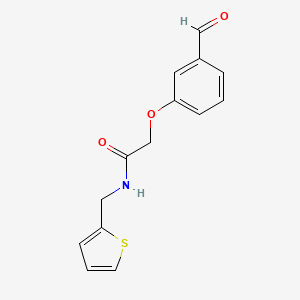
Methyl 3-methyl-2-phenylbutanoate
Vue d'ensemble
Description
Methyl 3-methyl-2-phenylbutanoate, also known as methyl 2-phenyl-3-methylbutanoate, is an organic compound with the chemical formula C11H14O2. It belongs to the class of esters and is the methyl ester of 3-methyl-2-phenylbutanoic acid. This compound has a fruity odor, reminiscent of apples or pineapples .
Synthesis Analysis
The synthesis of methyl 3-methyl-2-phenylbutanoate involves the reaction between 3-methyl-2-phenylbutanoic acid (or its precursor) and methanol (CH3OH) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound. Detailed synthetic routes and conditions can be found in relevant literature .Molecular Structure Analysis
The molecular structure of methyl 3-methyl-2-phenylbutanoate consists of a phenyl group (C6H5) attached to the carbon chain of a 3-methylbutyl group (CH3CH(CH3)CH2COO). The compound is a colorless liquid with a boiling point of approximately 147-149°C and a density of 0.864 g/mL .Chemical Reactions Analysis
Methyl 3-methyl-2-phenylbutanoate can undergo various chemical reactions typical of esters. These include hydrolysis (to form the corresponding acid and methanol), transesterification (with other alcohols), and reduction (to produce the corresponding alcohol). Specific reaction conditions and mechanisms would depend on the desired transformation .Applications De Recherche Scientifique
- Precursor for Amphetamines and Methamphetamines : Methyl 2-phenylacetoacetate serves as an essential precursor in the synthesis of amphetamines and methamphetamines. These compounds are used for their stimulant effects and are relevant in both clinical and illicit contexts .
- Controlled Substance Synthesis : It plays a crucial role in clandestine laboratories for the illicit production of controlled substances such as phenylacetone (P2P), methamphetamine, and amphetamine .
- Dopamine Receptor Antagonist : Methyl 2-phenylacetoacetate acts as a D1 and D2 dopamine receptor antagonist. These receptors are involved in various neurological processes, making this compound valuable for studying neurotransmission and related disorders .
- Butyrophenone Antipsychotic and Anti-emetic : Methyl 2-phenylacetoacetate is associated with butyrophenone antipsychotics. It is used to manage acute behavioral anomalies and postoperative nausea and vomiting .
- Cyclopropanation Precursor : Methyl 2-phenylacetoacetate can be converted to methyl phenyldiazoacetate, which serves as a precursor for cyclopropanation reactions. These reactions are essential in organic synthesis .
- Analytical Reference Standard : Researchers and forensic experts use Methyl 2-phenylacetoacetate as an analytical reference standard. Its characterization aids in identifying and quantifying related compounds in various samples .
Pharmaceutical Research and Synthesis
Neuropharmacology and Receptor Modulation
Chemical Synthesis and Cyclopropanation
Forensic Analysis and Investigative Studies
Mécanisme D'action
Although the exact mechanism of action for methyl 3-methyl-2-phenylbutanoate is not fully understood, it acts as a norepinephrine and dopamine reuptake inhibitor (NDRI). By blocking the reuptake transporters for these neurotransmitters, it increases their presence in the extraneuronal space, thereby prolonging their action. The compound is used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy .
Physical and Chemical Properties Analysis
Propriétés
IUPAC Name |
methyl 3-methyl-2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGKBHFZYAOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874336 | |
| Record name | BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72615-27-1 | |
| Record name | BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methyl-2-phenylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dinitrophenyl)-2-oxa-16-azatetracyclo[11.2.1.0~3,12~.0~6,11~]hexadeca-3(12),4,6(11),7,9-pentaen-16-amine](/img/structure/B2799666.png)
![(2S)-2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid](/img/structure/B2799667.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799668.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2799669.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)


![1-[[2-(6-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2799676.png)



![(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2799688.png)